4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
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Overview
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide" is a synthetic molecule with applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a complex structure comprising an isoquinoline moiety, a sulfonyl group, and a benzamide core, which collectively contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide involves multiple steps:
Isoquinoline Formation: : The initial step includes the formation of the isoquinoline ring through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Sulfonylation: : The isoquinoline derivative undergoes sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Benzamide Attachment: : The final step involves coupling the sulfonylated isoquinoline with 2-methoxy-4-nitrobenzoyl chloride in a basic medium to yield the target compound.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, solvent choice, and catalyst concentration is critical to achieving an efficient and cost-effective process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily at the isoquinoline moiety, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions typically target the nitro group, which can be reduced to an amino group using hydrogenation over a palladium catalyst.
Substitution: : Electrophilic aromatic substitution can occur on the benzamide ring under Friedel-Crafts conditions, using catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent.
Reduction: : Palladium on carbon, hydrogen gas, ethanol as solvent.
Substitution: : Aluminum chloride, benzoyl chloride, nitrobenzene as solvent.
Major Products: The major products formed depend on the specific reaction conditions, with potential formation of hydroxyisoquinoline derivatives, amine-substituted benzamides, and poly-substituted aromatic compounds.
Scientific Research Applications
Chemistry: : Utilized in the development of novel synthetic methodologies and study of reaction mechanisms. Biology : Employed as a biochemical probe for investigating enzyme activity and protein-ligand interactions. Medicine : Explored as a potential therapeutic agent due to its inhibitory effects on certain enzymes and receptors. Industry : Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic activity.
Receptor Modulation: : Interacts with receptors on cell membranes, altering their signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-((2,3-dihydroisoquinolin-1(2H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-methoxy-4-nitrophenyl)benzamide
Uniqueness: : Compared to its analogs, 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide demonstrates higher potency in enzymatic inhibition assays and possesses distinctive electronic properties due to its specific substitution pattern.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6S/c1-32-22-14-19(26(28)29)8-11-21(22)24-23(27)17-6-9-20(10-7-17)33(30,31)25-13-12-16-4-2-3-5-18(16)15-25/h2-11,14H,12-13,15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVSQEJIZXNRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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